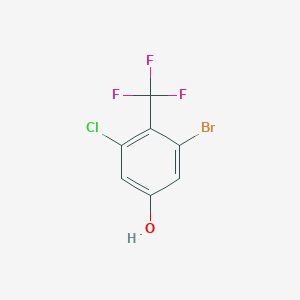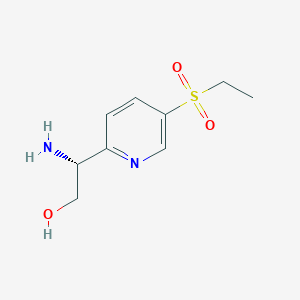
(R)-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, an ethylsulfonyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and ethylsulfonyl chloride.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amides, and other substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may also be used in the development of biochemical assays.
Medicine
In medicine, ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol is investigated for its therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol include:
(S)-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-amino-2-(5-(methylsulfonyl)pyridin-2-yl)ethan-1-ol: A compound with a methylsulfonyl group instead of an ethylsulfonyl group.
2-amino-2-(5-(ethylsulfonyl)pyridin-3-yl)ethan-1-ol: A compound with the sulfonyl group attached to a different position on the pyridine ring.
Uniqueness
The uniqueness of ®-2-amino-2-(5-(ethylsulfonyl)pyridin-2-yl)ethan-1-ol lies in its specific stereochemistry and the presence of the ethylsulfonyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H14N2O3S |
|---|---|
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-ethylsulfonylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O3S/c1-2-15(13,14)7-3-4-9(11-5-7)8(10)6-12/h3-5,8,12H,2,6,10H2,1H3/t8-/m0/s1 |
Clave InChI |
JMFGNIDKYAJTJW-QMMMGPOBSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CN=C(C=C1)[C@H](CO)N |
SMILES canónico |
CCS(=O)(=O)C1=CN=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)


![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
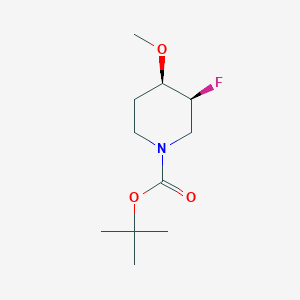

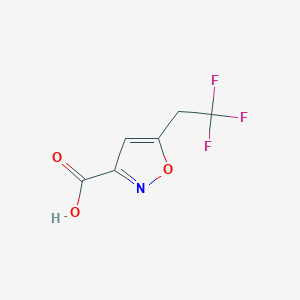
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
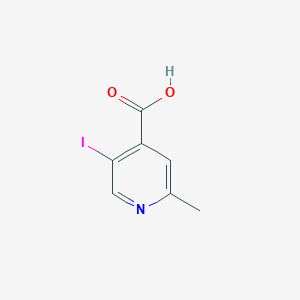
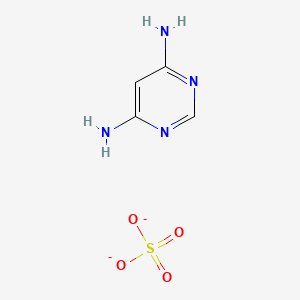
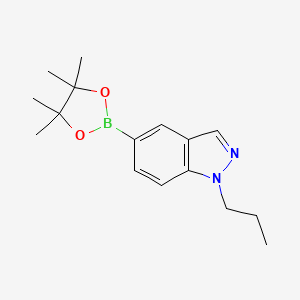
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
